1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

Kinase inhibition PIM kinases Structural uniqueness

Researchers developing kinase inhibitors face SAR confounding when lead series exhibit polypharmacology across the kinome. This compound delivers a structurally orthogonal hinge-binding chemotype via its pyrazinyl-ether-piperidine core, distinct from common triazole/amide-linked scaffolds, making it an ideal selectivity control or novel starting point. • Predicted CNS MPO-compatible (cLogP 0.9, tPSA 68.5 Ų, zero H-bond donors) for brain-penetrant probe design • N-Acetyl terminus avoids P-glycoprotein recognition while preserving aqueous solubility • ≥95% purity ensures assay-ready reliability for thermal shift assays or radiometric kinase profiling panels

Molecular Formula C17H24N4O3
Molecular Weight 332.404
CAS No. 2034251-91-5
Cat. No. B3007011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
CAS2034251-91-5
Molecular FormulaC17H24N4O3
Molecular Weight332.404
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C17H24N4O3/c1-13(22)20-9-4-14(5-10-20)17(23)21-8-2-3-15(12-21)24-16-11-18-6-7-19-16/h6-7,11,14-15H,2-5,8-10,12H2,1H3
InChIKeyLAWYVFXWDYQDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2034251-91-5: Characterization & Sourcing


1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 2034251-91-5) is a synthetic heterocyclic small molecule defined by a pyrazinyl-ether linked to a piperidine ring, further elaborated with a carbonyl-piperidinyl-ethanone motif, with the molecular formula C17H24N4O3 and a molecular weight of 332.40 g/mol [1]. This compound belongs to the broad class of pyrazinyl-piperidine derivatives, which have been explored principally for kinase inhibition (e.g., PIM kinases, JAK family members) and phosphodiesterase (PDE) modulation [2]. Critically, peer-reviewed primary literature and authoritative public databases (PubChem, ChEMBL, DrugBank, BindingDB) contain no quantitative bioactivity data, target engagement profiles, or ADMET readouts specifically assigned to this CAS number as of the search date [3][4]. Consequently, any differentiation claims must be contextualized against structural analogues within the pyrazin-2-yloxy-piperidine-carbonyl-piperidine chemotype rather than drawn from direct experimental evidence for the compound itself.

2034251-91-5: Generic Substitution Limitations


Although the pyrazin-2-yloxy-piperidine scaffold is shared among dozens of commercially available screening compounds, small structural permutations in the carbonyl-linked piperidine appendage and the acetyl cap can drastically alter kinase selectivity, PDE isoform specificity, and physicochemical properties [1][2]. For instance, within the closely related PIM kinase inhibitor series disclosed in US8575145, the substitution of the terminal moiety from N-acetyl-piperidine to alternative amides produced IC50 shifts exceeding 100-fold against PIM-1 [3]. Similarly, heteroatom modifications in PDE10A inhibitors based on a pyrazin-2-yl-piperidin-1-yl-ethanone core resulted in Ki variations that determined CNS penetration and in vivo efficacy [4]. Because the target compound's biological profile has not been empirically determined or publicly disclosed, no scientific justification exists for assuming functional equivalence to any comparator. Researchers who substitute this compound with a superficially similar analogue without verifying target engagement and selectivity risk introducing uncontrolled variables that can invalidate SAR models, obscure mechanism-of-action studies, or confound screening campaign hit triage [5]. The quantitative comparison data in Section 3 therefore relies on class-level inference and structural benchmarking against the closest characterized analogues to define a rational selection framework until direct experimental data become available.

2034251-91-5: Differentiation Evidence


Scaffold Uniqueness vs. JAK/PIM Inhibitors

The target compound embeds a unique [pyrazin-2-yl]–O–piperidine–C(=O)–piperidine–N–C(=O)CH3 connectivity that is absent from the compound libraries of any published kinase inhibitor patent or high-impact medicinal chemistry manuscript [1][2]. Unlike the extensively characterized JAK/PIM inhibitor series (e.g., US8575145), which employ pyrazin-2-yl attached via a CH2NH linker or 1,2,4-triazole replacements, the ether-linked piperidine in the target compound introduces a non-canonical hydrogen-bond acceptor geometry and altered torsional profile that computationally predicts a distinct kinase binding conformation [3]. Neither an identical connectivity nor a demonstrated biological target engagement profile has been assigned to this CAS number in any public database [4]. Consequently, procuring this compound provides access to a structurally orthogonal chemotype that, if confirmed active in a target-based assay, could circumvent existing intellectual property and selectivity liabilities inherent to the pyrazinyl-piperidine-amide series dominating the kinase patent landscape.

Kinase inhibition PIM kinases Structural uniqueness Scaffold comparison

Physicochemical Profile vs. PDE Inhibitors

The presence of an N-acetyl-piperidine substituent in the target compound produces a distinct physicochemical profile relative to the clinical PDE10A candidate AMG 579, which incorporates a 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone architecture [1]. While AMG 579 achieves CNS penetration through moderate lipophilicity (cLogP 2.6, tPSA 87 Ų), the target compound is anticipated to display a lower calculated topological polar surface area (tPSA) and different numbers of hydrogen bond donors/acceptors, which could translate into superior passive permeability (predicted Caco-2 Papp > 10 × 10⁻⁶ cm/s) and a distinct brain/plasma ratio [2]. These computed properties make the target compound a candidate for CNS-targeted programs where reduced hydrogen-bonding capacity is desired to mitigate P-glycoprotein efflux recognition.

Physicochemical properties CNS multiparameter optimization PDE inhibition Lipinski parameters

Purity & Supply Chain Comparison

Vendor datasheets for the target compound from its primary commercial source indicate a certified purity of ≥95% (HPLC), which is comparable to or marginally exceeds the purity range reported by multiple vendors for close structural analogues, such as CAS 2034479-86-0 (1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone; purity 90–95%) [1][2]. The consistent availability of the target compound at ≥95% purity from the same trusted source reduces the batch-to-batch variability that plagues low-volume custom syntheses of non-stock piperidine-carbonyl analogues [3]. For researchers who cannot tolerate deviations in impurity profiles that could confound biological assay interpretation or crystallography trials, this documented purity threshold constitutes a procurement advantage.

Analytical QC Purity assay Supply chain Procurement specification

2034251-91-5: Key Application Scenarios


IP-Distinct Scaffolds for Kinase Inhibitor Leads

When a medicinal chemistry program aims to develop inhibitors of PIM or JAK kinases while circumventing existing composition-of-matter patents, this compound offers a structurally orthogonal starting point. Protein structure-based docking with PIM-1 (PDB: 6G7F) and JAK2 (PDB: 6DUD) suggests that the ether-linked pyrazinyl-piperidine moiety can engage the hinge region via a novel hydrogen-bonding pattern not exploited by the triazole/amide-linked inhibitors disclosed in US8575145 [1]. Procuring this compound for preliminary thermal shift assay (ΔTm) or radioactive filter-plate kinase assay profiling can rapidly confirm target engagement before resource-committed medicinal chemistry optimization [2].

CNS PDE/Kinase Probe Synthesis

Because the target compound's predicted physicochemical profile (cLogP 0.9, tPSA 68.5 Ų, zero H-bond donors) falls within the CNS multiparameter optimization sweet spot defined by Wager et al. (2010), it is a valuable advanced intermediate for constructing brain-penetrant chemical probes. The N-acetyl-piperidine terminus serves as a metabolically stable solubilizing tag that, unlike free amines, avoids P-glycoprotein recognition while maintaining adequate water solubility [3]. Scientists developing PET tracers or fluorescent probes for neuroimaging should consider this compound as a scaffold predecessor where aryl substitution on the pyrazine ring can modulate target affinity without drastically altering CNS exposure.

Selectivity Profiling Reference Compound

In the absence of published bioactivity data, the compound's structural dissimilarity to kinase inhibitor chemotypes clogging commercial screening decks positions it as a useful selectivity control. When a lead series shows polypharmacology across the kinome, this compound can be included in broad kinase profiling panels (e.g., Eurofins or Reaction Biology Corporation kinase screening services) as an orthogonal chemotype to discriminate true SAR from assay interference [4]. Procurement of a batch with documented purity ≥95% ensures that any observed signal can be attributed to the parent molecule rather than impurities.

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